molecular formula C20H30O7 B1682872 T-2 triol CAS No. 34114-98-2

T-2 triol

Cat. No. B1682872
CAS RN: 34114-98-2
M. Wt: 382.4 g/mol
InChI Key: DDAUKBBLCGQHIP-CAVDVMKYSA-N
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Description

T-2 triol is a trichothecene mycotoxin derived by the metabolism of T-2 toxin . It is less toxic than T-2 toxin . T-2 triol major metabolites are evaluated in broiler chickens with half-lives (t1/2λz), peak plasma concentrations (Cmax), and Tmax values of 9.6 mins, 563 ng/ml, 2.5 mins, respectively .


Synthesis Analysis

T-2 toxin is the most toxic trichothecene mycotoxin, and it exerts potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity . Recently, several novel metabolites, including 3′,4′-dihydroxy-T-2 toxin and 4′,4′-dihydroxy-T-2 toxin, have been uncovered . The enzymes CYP3A4 and carboxylesterase contribute to T-2 toxin metabolism, with 3′-hydroxy-T-2 toxin and HT-2 toxin as the corresponding primary products .


Molecular Structure Analysis

The molecular formula of T-2 triol is C20H30O7 . The average mass is 382.448 Da and the monoisotopic mass is 382.199158 Da .


Chemical Reactions Analysis

The T-2 possible metabolic pathways mainly consist of hydrolysis (HT-2, NEO), hydroxylation (3′-OH-T-2 and 3′-OH-HT-2), and glucuronidation (T-2-3-GlcA, HT-2-3-GlcA, HT-2-4-GlcA) .


Physical And Chemical Properties Analysis

T-2 triol is a trichothecene mycotoxin derived by the metabolism of T-2 toxin . It is less toxic than T-2 toxin .

Scientific Research Applications

Application in Toxicology Research

Specific Scientific Field

Toxicology

Summary of the Application

T-2 triol is a metabolite of the T-2 toxin, a mycotoxin produced by several species of Fusarium . It’s used in research to study its effects on cells, particularly its ability to induce oxidative stress .

Methods of Application or Experimental Procedures

In one study, the antioxidant defense system of HepG2 cells was evaluated against oxidative stress induced by T-2 and its metabolites . The MTT assay was used to assess the cytotoxicity of T-2 and its modified forms on HepG2 cells after 24 hours .

Results or Outcomes

The study found that there is an overall decrease in glutathione (GSH) levels after all mycotoxins exposure . Moreover, the GSH levels and the enzymatic activities related to GSH (GPx and GST) increased with NAC pre-treatment (glutathione precursor) and decreased with BSO pre-treatment (glutathione inhibitor) .

Application in Analytical Chemistry

Specific Scientific Field

Analytical Chemistry

Summary of the Application

T-2-Triol is used as an analytical reference standard for the determination of the analyte in milk samples and layer feed samples .

Methods of Application or Experimental Procedures

The compound is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its presence in samples .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Application in Cell Death Research

Specific Scientific Field

Cell Biology

Summary of the Application

T-2 triol is used in research to study its effects on cell death .

Methods of Application or Experimental Procedures

In one study, T-2 triol was applied to primary porcine Leydig cells .

Results or Outcomes

The study found that T-2 triol induces cell death in primary porcine Leydig cells (IC 50 = 230 nM) .

Application in Immunotoxicity Research

Specific Scientific Field

Immunotoxicology

Summary of the Application

T-2 triol is used in research to study its immunotoxic effects . It’s a metabolite of the T-2 toxin, which is known to exert potent toxic effects, including immunotoxicity .

Methods of Application or Experimental Procedures

In one study, the immunotoxic effects of T-2 toxin and its metabolites were evaluated . The study focused on the metabolism, immunotoxicity mechanism, and human exposure assessment of T-2 toxin and its modified forms .

Results or Outcomes

The study found that T-2 toxin and its modified forms exert their immunotoxic effects by signaling through JAK/STAT . Autophagy promotes the immunosuppression induced by T-2 toxin, and a complex crosstalk between apoptosis and autophagy exists .

Application in Oxidative Stress Research

Summary of the Application

T-2 triol is used in research to study its effects on oxidative stress .

Methods of Application or Experimental Procedures

In one study, the antioxidant defense system of HepG2 cells was evaluated against oxidative stress induced by T-2 and its metabolites .

Results or Outcomes

Application in Neurotoxicity Research

Specific Scientific Field

Neurotoxicology

Summary of the Application

T-2 triol is used in research to study its neurotoxic effects . It’s a metabolite of the T-2 toxin, which is known to exert potent toxic effects, including neurotoxicity .

Methods of Application or Experimental Procedures

In one study, the neurotoxic effects of T-2 toxin and its metabolites were evaluated . The study focused on the metabolism, neurotoxicity mechanism, and human exposure assessment of T-2 toxin and its modified forms .

Results or Outcomes

The study found that T-2 toxin and its modified forms exert their neurotoxic effects by interfering with neurotransmitters . Moreover, T-2 toxin has the potential to trigger hypoxia in cells, which is related to activation of hypoxia-inducible factor and the release of exosomes, leading to neurotoxicity .

Safety And Hazards

T-2 triol is classified under the trichothecene family of mycotoxins that can adversely affect animal and human health . It is most commonly found in agricultural products . The safety data sheet indicates that T-2 triol is highly flammable and can cause serious eye irritation .

properties

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAUKBBLCGQHIP-CAVDVMKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T2 Toxin Triol

CAS RN

34114-98-2, 97373-21-2
Record name T-2 triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034114982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichothec-9-ene-3-α,4-β,8-α,15-tetrol, 12,13-epoxy-, 8-isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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